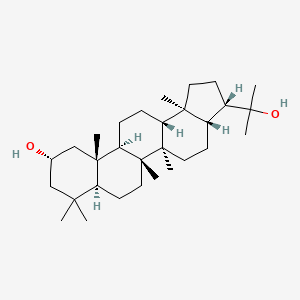

2-Hydroxydiplopterol

描述

属性

IUPAC Name |

(3S,3aS,5aR,5bR,7aS,10S,11aS,11bR,13aR,13bS)-3-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-10-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O2/c1-25(2)17-19(31)18-28(6)22(25)13-16-30(8)24(28)10-9-23-27(5)14-11-20(26(3,4)32)21(27)12-15-29(23,30)7/h19-24,31-32H,9-18H2,1-8H3/t19-,20-,21-,22-,23+,24+,27-,28-,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOFOTGSUDLACTL-KHYZIMLESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC2(C1CCC3(C2CCC4C3(CCC5C4(CCC5C(C)(C)O)C)C)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H](CC5(C)C)O)C)C)C)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Enigmatic Role of 2-Hydroxydiplopterol in Bacterial Physiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hopanoids are a class of pentacyclic triterpenoids that serve as crucial structural and functional components of many bacterial membranes, acting as prokaryotic analogs to eukaryotic sterols. They play a significant role in modulating membrane fluidity, permeability, and integrity, thereby contributing to the adaptation of bacteria to various environmental stresses. This technical guide delves into the biological role and function of a specific, yet sparsely documented hopanoid, 2-hydroxydiplopterol, within the broader context of bacterial hopanoid biochemistry. While direct research on this compound in bacteria is exceptionally limited, with its primary identification being from a fungal metabolite, this document extrapolates its potential functions based on the well-established roles of its structural parent, diplopterol, and other modified hopanoids. This guide provides a comprehensive overview of hopanoid function, biosynthesis, and methods of analysis, offering a foundational understanding for researchers and professionals in drug development who may encounter or target these unique bacterial lipids.

Introduction to Bacterial Hopanoids

Hopanoids are ubiquitous in the bacterial domain and are considered molecular fossils, or biomarkers, due to their exceptional preservation in the geological record.[1] Structurally similar to eukaryotic sterols like cholesterol, they are synthesized from the precursor squalene.[2][3] Their primary function is to modulate the physical properties of bacterial membranes.[2][3][4][5] Unlike sterols, the biosynthesis of hopanoids does not require molecular oxygen, a feature that has significant evolutionary implications.

The basic C30 hopanoid skeleton can be extensively modified, leading to a diverse array of hopanoid structures, including bacteriohopanepolyols (BHPs) with elongated side chains, and methylated or hydroxylated variants.[6][7] These modifications fine-tune the functional properties of hopanoids, enabling bacteria to thrive in diverse and often extreme environments.

The Unexplored Territory of this compound

Direct scientific literature on the biological role and function of this compound in bacteria is virtually nonexistent. The compound has been identified as a triterpenoid product isolated from the metabolites of the fungal strain Aspergillus variecolor B-17.[8] However, its presence and physiological significance in bacteria remain to be established.

Diplopterol (also known as hopan-22-ol) is a common C30 hopanoid produced by a wide range of bacteria.[2][3] It is formed by the cyclization of squalene.[2] The structure of this compound suggests a hydroxylation event at the C-2 position of the A-ring of the diplopterol molecule. While methylation at the C-2 and C-3 positions of the hopanoid ring is well-documented and carried out by specific radical SAM methyltransferases (HpnP and HpnR respectively), the enzymatic machinery for C-2 hydroxylation has not been characterized in the known hopanoid biosynthetic pathways.[6]

Based on the known functions of other hopanoid modifications, a hydroxyl group at the C-2 position would be expected to increase the polarity of the hopanoid molecule. This could influence its orientation and interaction with other membrane components, such as phospholipids and proteins, potentially altering membrane fluidity and permeability in a distinct manner compared to its non-hydroxylated counterpart, diplopterol.

The Functional Roles of Hopanoids in Bacterial Membranes

The functions of hopanoids are intrinsically linked to their impact on the biophysical properties of the cell membrane. They are often considered "sterol surrogates" in bacteria.[5]

Modulation of Membrane Fluidity and Order

Hopanoids intercalate into the lipid bilayer, where they increase the packing density of phospholipids, leading to a decrease in membrane fluidity and an increase in membrane order.[2][4][5][9] This ordering effect is crucial for maintaining membrane integrity under conditions of thermal or pH stress.[4][7][10] For instance, hopanoid-deficient mutants of Rhodopseudomonas palustris exhibit severe growth defects and morphological damage under acidic and alkaline conditions.[7][10]

Regulation of Membrane Permeability

By condensing the lipid bilayer, hopanoids reduce the permeability of the membrane to small molecules, including protons.[7] This function is vital for maintaining the proton motive force and for survival in environments with fluctuating pH. Hopanoid-deficient mutants often show increased sensitivity to antibiotics and detergents, highlighting their role in barrier function.[4]

Interaction with Membrane Proteins

The lipid environment of the cell membrane can significantly influence the function of embedded proteins. Hopanoids can modulate the activity of membrane proteins, such as those involved in multidrug efflux pumps.[5] It is hypothesized that hopanoids may create specific membrane microdomains, analogous to lipid rafts in eukaryotes, that concentrate certain proteins and facilitate their function.[2][4]

Quantitative Data on Hopanoid Function

The following table summarizes quantitative data from various studies on the effects of hopanoids on membrane properties.

| Hopanoid Type | Bacterial Species / Model System | Observed Effect | Quantitative Measurement | Reference |

| Diplopterol | Model Membranes (Liposomes) | Increased membrane order | Apparent at molar concentrations as low as 5% | [9] |

| Diplopterol | Model Membranes (Monolayers) | Condensation of sphingomyelin | Significant condensation effect observed | [9] |

| Hopanoids (unspecified) | Rhodopseudomonas palustris TIE-1 (mutant vs. wild-type) | Increased sensitivity to low pH | Severe growth defect at pH 4.5 | [7][10] |

| Hopanoids (unspecified) | Methylobacterium extorquens (mutant vs. wild-type) | Impaired multidrug efflux | Increased sensitivity to a variety of toxins | [11] |

Biosynthesis of Hopanoids

The biosynthesis of hopanoids begins with the cyclization of squalene, a C30 triterpene, by the enzyme squalene-hopene cyclase (Shc).[2] This initial step produces the basic hopanoid skeleton, primarily diploptene or diplopterol.[2]

Following the initial cyclization, the hopanoid core can be further modified by a suite of enzymes, often encoded in the same hpn operon as shc.[2][6] These modifications include the addition of a C5 side chain to form C35 extended hopanoids like bacteriohopanetetrol (BHT) and methylation at the C-2 or C-3 position.[6]

Experimental Protocols

Extraction of Hopanoids from Bacterial Cultures

A common method for extracting total lipids, including hopanoids, from bacterial cells is a modified Bligh-Dyer extraction.

Materials:

-

Lyophilized bacterial cell pellet

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Deionized water

-

Centrifuge and centrifuge tubes

-

Glass Pasteur pipettes

-

Glass vials

Protocol:

-

Weigh approximately 30 mg of lyophilized bacterial biomass into a glass centrifuge tube.[12]

-

Add 10 mL of a 1:2:0.9 (v/v/v) mixture of DCM:MeOH:water.[12]

-

Shake the mixture vigorously for at least 1 hour to ensure complete extraction.

-

Add equal volumes of water and DCM to induce phase separation.[12]

-

Centrifuge the mixture at approximately 1500 rpm for 10-30 minutes to separate the layers.[12]

-

Carefully collect the lower organic phase (DCM layer) containing the lipids using a glass Pasteur pipette.[12]

-

Transfer the organic phase to a clean, tared glass vial.

-

Evaporate the solvent under a stream of nitrogen or in a vacuum concentrator.

-

The resulting dried lipid extract can be weighed and stored at -20°C for further analysis.

Analysis of Hopanoids by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of hopanoids. Derivatization is often required to increase the volatility of the polar hopanoids.

Materials:

-

Dried total lipid extract

-

Pyridine

-

Acetic anhydride

-

GC-MS system with a suitable column (e.g., DB-XLB)

-

Internal standard (optional, for quantification)

Protocol:

-

Resuspend a known amount of the total lipid extract in a suitable solvent like DCM.

-

Transfer an aliquot to a new vial and dry it down.

-

Add 100 µL of a 1:1 (v/v) mixture of pyridine and acetic anhydride to the dried extract.[1]

-

Seal the vial and heat at 60-70°C for 20-30 minutes to acetylate the hydroxyl groups of the hopanoids.[1][12]

-

After cooling, the derivatized sample can be directly injected into the GC-MS.

-

GC-MS Parameters (Example): [12]

-

Injector: PTV inlet, splitless mode.

-

Column: DB-XLB (or similar high-temperature column).

-

Oven Program: 100°C (2 min hold), ramp to 250°C at 15°C/min, then to 350°C (28 min hold) at 15°C/min.

-

Carrier Gas: Helium.

-

MS Detector: Full scan mode (e.g., m/z 50-750).

-

-

Hopanoids are identified based on their retention times and characteristic mass spectra, particularly the presence of a prominent ion at m/z 191.[12]

Logical Relationships of Hopanoid Function

The following diagram illustrates the interconnected roles of hopanoids in maintaining bacterial membrane homeostasis and promoting survival under stress.

Implications for Drug Development

The essential roles of hopanoids in the stress tolerance and survival of many pathogenic bacteria make their biosynthetic pathway an attractive target for novel antimicrobial drug development. Inhibiting hopanoid synthesis could sensitize bacteria to other antibiotics or compromise their ability to survive within a host. The enzymes of the hopanoid biosynthesis pathway, such as squalene-hopene cyclase, are unique to bacteria and absent in humans, suggesting that inhibitors could have high specificity and low host toxicity. Further research into the diversity and function of hopanoids, including potentially rare variants like this compound, will be crucial for developing effective therapeutic strategies that target these unique bacterial lipids.

Conclusion

While this compound remains an enigmatic molecule within the context of bacterial biochemistry, the broader family of hopanoids represents a well-established class of membrane lipids with critical functions in bacterial physiology. Their role as sterol surrogates, modulating membrane properties and contributing to stress resistance, is well-documented. This guide has provided a comprehensive overview of the known functions of hopanoids, their biosynthesis, and the experimental methods used for their study. It is hoped that this information will serve as a valuable resource for researchers and professionals, stimulating further investigation into the full spectrum of hopanoid diversity and function, and ultimately paving the way for new discoveries in bacterial biochemistry and innovative antimicrobial strategies. Future research is needed to determine if this compound is indeed produced by bacteria and, if so, to elucidate its specific biological role.

References

- 1. Quantitative hopanoid analysis enables robust pattern detection and comparison between laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hopanoid lipids: from membranes to plant–bacteria interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diplopterol - Wikipedia [en.wikipedia.org]

- 4. Hopanoid lipids promote soybean–Bradyrhizobium symbiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Hopanoids - Wikipedia [en.wikipedia.org]

- 7. journals.asm.org [journals.asm.org]

- 8. This compound | 1193250-54-2 [chemicalbook.com]

- 9. Functional convergence of hopanoids and sterols in membrane ordering - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. researchgate.net [researchgate.net]

- 12. Identification and quantification of polyfunctionalized hopanoids by high temperature gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

2-Hydroxydiplopterol: A Potential Biomarker in Geological Records - A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of 2-hydroxydiplopterol and related bacteriohopanepolyols (BHPs) as potential biomarkers in geological and environmental sciences. While direct research on this compound is limited, this document synthesizes the current understanding of functionalized hopanoids, including their biosynthesis, diagenesis, analytical methodologies, and significance as molecular fossils. The guide is intended to serve as a foundational resource for researchers interested in the application of these complex lipids in paleoenvironmental reconstruction and microbial ecology.

Introduction to Bacteriohopanepolyols (BHPs)

Bacteriohopanepolyols are a diverse class of pentacyclic triterpenoid lipids produced primarily by bacteria.[1][2][3][4] They are structural analogs of eukaryotic sterols and play a crucial role in regulating the fluidity and permeability of bacterial cell membranes.[5] Due to their robust carbon skeleton, hopanoids are well-preserved in the geological record, where their diagenetic products, hopanes, serve as valuable molecular fossils, or biomarkers.[5][6] The structural diversity of the polyfunctionalized side chain and modifications to the hopane ring system, such as methylation or hydroxylation, can provide taxonomic and physiological information about the source organisms and their paleoenvironment.[1][3][7]

This compound: An Overview

This compound is a derivative of the C30 hopanoid, diplopterol (hopan-22-ol), characterized by a hydroxyl group at the C-2 position of the A-ring. While the C-2 methylation of hopanoids is extensively studied as a biomarker for cyanobacteria and alphaproteobacteria, C-2 hydroxylation is less well-documented in the scientific literature.[8][9] The presence of a hydroxyl group at this position suggests a specific enzymatic pathway and a potentially unique biological source and function.

Biosynthesis of Diplopterol and Postulated Hydroxylation

The biosynthesis of the diplopterol core originates from the cyclization of squalene, a C30 isoprenoid, in an oxygen-independent manner.[5][10] This reaction is catalyzed by the enzyme squalene-hopene cyclase (SHC).

The hydroxylation at the C-2 position to form this compound is likely a subsequent enzymatic modification of the diplopterol core. While the specific enzyme responsible for this reaction has not been identified, it is plausible that a ring-hydroxylating oxygenase is involved.[11]

Diagram: Proposed Biosynthetic Pathway of this compound

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization of diverse bacteriohopanepolyols in a permanently stratified, hyper-euxinic lake [scholarworks.indianapolis.iu.edu]

- 3. Composite Bacterial Hopanoids and Their Microbial Producers across Oxygen Gradients in the Water Column of the California Current - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Hopanoids - Wikipedia [en.wikipedia.org]

- 6. Hopanoid Biomarkers | Alex Sessions [web.gps.caltech.edu]

- 7. Identification and quantification of polyfunctionalized hopanoids by high temperature gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Methylation at the C-2 position of hopanoids increases rigidity in native bacterial membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analysis of Bacteriohopanoids from Thermophilic Bacteria by Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scienceopen.com [scienceopen.com]

Abstract: Hopanoids are pentacyclic triterpenoids that function as sterol surrogates in many bacteria, modulating membrane fluidity and stability. Their diagenetic products, hopanes, are abundant molecular fossils used to trace bacterial life deep into the geological past. This technical guide provides an in-depth overview of the biosynthetic pathway leading to the core hopanoid, diplopterol (hopan-22-ol), and its key functionalized derivatives, such as 2-methylhopanoids. While the specific biosynthesis of 2-hydroxydiplopterol is not extensively documented in current literature—having been identified as a metabolite from the fungus Aspergillus variecolor[1] rather than a canonical bacterial pathway—this guide focuses on the well-characterized enzymatic steps governing the formation and modification of related bacterial hopanoids. We present quantitative data on key enzymes, detailed experimental protocols for hopanoid analysis, and pathway visualizations to serve as a comprehensive resource for researchers in microbiology, biochemistry, and drug development.

The Core Biosynthetic Pathway: From Squalene to Diplopterol

The biosynthesis of all hopanoids begins with the linear C30 isoprenoid, squalene. The assembly of squalene proceeds from C5 isoprene units—isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP)—which are themselves produced via the mevalonate (MVA) or the methylerythritol-4-phosphate (MEP) pathway, depending on the bacterial species. The central and defining step in hopanoid synthesis is the complex cyclization of squalene.

The Role of Squalene-Hopene Cyclase (SHC)

The conversion of linear squalene into the pentacyclic hopane skeleton is one of the most complex single enzymatic reactions known, creating five rings and nine stereocenters in one concerted step[2][3]. This reaction is catalyzed by the monotopic membrane protein Squalene-Hopene Cyclase (SHC) , encoded by the shc gene (also known as hpnF).

The mechanism proceeds as follows:

-

Substrate Conformation: Squalene binds to the active site of SHC in a pre-folded, all-chair conformation[4].

-

Initiation: The reaction is initiated by the protonation of a terminal double bond of squalene by an acidic residue (typically an aspartate) in the enzyme's active site[3].

-

Polycyclization Cascade: This protonation triggers a cascade of electrophilic attacks, forming the five rings (A, B, C, D, and E) of the hopane structure and resulting in a transient hopenyl C-22 carbocation intermediate.

-

Termination and Product Formation: The C-22 carbocation is then quenched via one of two primary mechanisms:

-

Deprotonation: Loss of a proton from the adjacent C-29 or C-30 methyl group yields the hopene isomer, typically diploptene (hop-22(29)-ene).

-

Hydration: Nucleophilic attack by a water molecule quenches the carbocation to form the C-22 alcohol, diplopterol (hopan-22-ol)[4]. This oxygen-independent hydration is a key feature distinguishing hopanoid synthesis from sterol synthesis.

-

The ratio of diploptene to diplopterol produced can vary depending on the specific SHC enzyme and the organism[3].

Downstream Modifications of the Hopanoid Core

Once the C30 hopanoid core is formed, it can undergo extensive modifications, often by enzymes encoded in the same hpn (hopanoid production) gene cluster as shc. These modifications generate the vast diversity of hopanoids found in nature.

C-2 Methylation: A prominent modification is the methylation at the C-2 position of the A-ring. This reaction is catalyzed by the radical S-adenosylmethionine (SAM) methylase HpnP [5][6]. The HpnP enzyme transfers a methyl group from SAM to the C-2 position of diplopterol, diploptene, or other hopanoid structures, yielding 2-methylhopanoids[6]. These 2-methylated forms are of significant interest as their fossilized remains (2-methylhopanes) are used as biomarkers in geobiology, and they have been shown to increase the rigidity of bacterial membranes[7][8].

Side-Chain Extension: Many bacteria extend the C-30 hopanoid core by adding a C5 ribosyl moiety to the side chain, creating C35 bacteriohopanepolyols (BHPs). This process is initiated by the radical SAM protein HpnH , which adds an adenosine group to diploptene. Subsequent enzymatic steps, including the action of the putative phosphorylase HpnG , modify this extension to produce a range of functionalized side chains, such as that found in bacteriohopanetetrol (BHT)[9].

dot

Caption: Figure 1: Biosynthesis pathway of diplopterol and its major derivatives.

Quantitative Data

Quantitative analysis of hopanoid biosynthesis provides critical insights into enzyme efficiency and substrate preference. While data is limited for many enzymes in the pathway, studies on the central squalene-hopene cyclase have established key kinetic parameters.

| Enzyme | Organism | Substrate | K_m (μM) | k_cat (min⁻¹) | Inhibitor (K_i) | Reference |

| Squalene-Hopene Cyclase (SHC) | Alicyclobacillus acidocaldarius | Squalene | 1.8 | 2.4 | - | [4] |

| Squalene-Hopene Cyclase (SHC) | Alicyclobacillus acidocaldarius | 2,3-Oxidosqualene | - | - | S-18 Analogue (31 nM) | [10] |

Table 1: Kinetic Parameters of Squalene-Hopene Cyclase.

| Enzyme | Organism | Product Ratio (Hopene : Hopanol) | Conditions | Reference |

| Squalene-Hopene Cyclase (SHC) | Alicyclobacillus acidocaldarius | ~17 : 1 | In vitro assay | [4] |

| Squalene-Hopene Cyclase (SHC) | General | ~5 : 1 | General observation | [3] |

Table 2: Typical Product Ratios of Squalene-Hopene Cyclase.

Experimental Protocols

Investigating hopanoid biosynthesis requires robust methods for genetic manipulation and analytical chemistry. Below are detailed protocols for the functional analysis of hopanoid biosynthesis genes.

Protocol 1: Hopanoid Extraction and Analysis by GC-MS

This protocol describes a common method for the extraction, derivatization, and analysis of C30 hopanoids like diplopterol from bacterial cultures. This method is adapted from procedures described by Welander et al. (2009) and Wu et al. (2015)[11][12].

Materials:

-

Bacterial cell pellet (from 50-200 mL culture)

-

Methanol (MeOH), Chloroform (CHCl₃), n-Hexane

-

10% (w/v) KOH in Methanol

-

Pyridine and Acetic Anhydride (1:1 v/v)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Internal standard (e.g., androsterone)

-

GC-MS system with a low-bleed capillary column (e.g., DB-XLB type)

Procedure:

-

Cell Harvesting: Centrifuge the bacterial culture (e.g., 8,000 x g for 15 min) to obtain a cell pellet. Wash the pellet twice with a saline buffer and store at -20°C until extraction.

-

Saponification: Resuspend the cell pellet in 20 mL of 10% KOH/MeOH. Incubate at 65-70°C for 1-2 hours to hydrolyze ester-linked lipids (e.g., phospholipids, glycerolipids), leaving non-saponifiable lipids like hopanoids and other isoprenoids.

-

Liquid-Liquid Extraction: Cool the mixture to room temperature. Add an equal volume of water. Extract the non-saponifiable lipids three times with 7-10 mL of n-hexane. Pool the organic (hexane) phases.

-

Drying and Evaporation: Dry the pooled hexane extract over anhydrous Na₂SO₄. Filter or decant the solvent and evaporate to dryness under a gentle stream of nitrogen gas.

-

Derivatization: To improve volatility for GC analysis, derivatize the hydroxyl groups. Resuspend the dried lipid extract in 100 µL of 1:1 pyridine:acetic anhydride. Incubate at 60-70°C for 30 minutes to convert alcohols (like diplopterol) to their acetate esters.

-

GC-MS Analysis: Dry the derivatized sample again under nitrogen and resuspend in a suitable solvent (e.g., dichloromethane or ethyl acetate). Inject 1 µL into the GC-MS.

-

GC Conditions (Typical): Injector at 280°C; oven program: start at 60°C, ramp to 320°C at 6-10°C/min, hold for 15 min.

-

MS Conditions: Scan from m/z 50-750. Monitor for the characteristic hopanoid fragment ion at m/z 191 , which corresponds to the A/B ring system, for selective identification.

-

References

- 1. This compound | 1193250-54-2 [chemicalbook.com]

- 2. journals.asm.org [journals.asm.org]

- 3. Squalene-hopene cyclase - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Identification of a methylase required for 2-methylhopanoid production and implications for the interpretation of sedimentary hopanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. web.gps.caltech.edu [web.gps.caltech.edu]

- 7. Methylation at the C-2 position of hopanoids increases rigidity in native bacterial membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methylation at the C-2 position of hopanoids increases rigidity in native bacterial membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hopanoid lipids: from membranes to plant–bacteria interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition kinetics and affinity labeling of bacterial squalene:hopene cyclase by thia-substituted analogues of 2, 3-oxidosqualene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantitative hopanoid analysis enables robust pattern detection and comparison between laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

In-Depth Technical Guide to 2-Hydroxydiplopterol: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxydiplopterol is a naturally occurring pentacyclic triterpenoid of the hopane series. Initially identified as a metabolite from the fungal strain Aspergillus variecolor B-17, it has since been isolated from plant sources, demonstrating its broader distribution in nature. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and analysis, and an exploration of its biological activities. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. It is important to note that while some properties have been experimentally determined, others are predicted based on computational models.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₃₀H₅₂O₂ | Mass Spectrometry |

| Molecular Weight | 444.73 g/mol | Mass Spectrometry |

| Appearance | White amorphous solid | Experimental Observation |

| Melting Point | Not experimentally determined | - |

| Boiling Point | 515.6 ± 23.0 °C | Predicted |

| Density | 1.014 ± 0.06 g/cm³ | Predicted |

| pKa | 15.11 ± 0.29 | Predicted |

| Solubility | - | - |

| Methanol | Soluble (qualitative) | General Triterpenoid Solubility |

| Ethanol | Soluble (qualitative) | General Triterpenoid Solubility |

| Chloroform | Soluble (qualitative) | Used in Extraction |

| DMSO | Soluble (qualitative) | General Triterpenoid Solubility[1][2][3][4] |

| Water | Insoluble (predicted) | General Triterpenoid Solubility |

Spectral Data

Spectroscopic analysis is critical for the structural elucidation and identification of this compound. The following tables summarize the key spectral data.

Table 2: ¹H NMR Spectral Data of this compound (600 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Specific peak assignments are not currently available in the public domain. | - | - | - |

Table 3: ¹³C NMR Spectral Data of this compound (150 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| Specific peak assignments are not currently available in the public domain. | - | - |

Table 4: Infrared (IR) Spectroscopy Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3400 | Broad, Strong | O-H stretch (hydroxyl groups) |

| ~2940 | Strong | C-H stretch (alkane) |

| ~1460 | Medium | C-H bend (alkane) |

| ~1380 | Medium | C-H bend (gem-dimethyl) |

| ~1050 | Strong | C-O stretch (hydroxyl) |

Table 5: Mass Spectrometry (MS) Data of this compound

| m/z | Ion Type | Fragmentation |

| 444 | [M]⁺ | Molecular Ion |

| Detailed fragmentation patterns are not currently available in the public domain. | - | - |

Experimental Protocols

Isolation and Purification of this compound from Arisaema jacquemontii

The following protocol is based on the first reported isolation of this compound from a plant source[5].

1. Plant Material Collection and Preparation:

-

Collect the whole plant of Arisaema jacquemontii Blume.

-

Dry the plant material under shade.

-

Grind the dried plant material into a coarse powder.

2. Extraction:

-

Soak the powdered plant material (e.g., 4 kg) in chloroform for 10 days at room temperature.

-

Filter the mixture to separate the chloroform extract from the plant residue.

-

Evaporate the chloroform from the filtrate under reduced pressure using a rotary evaporator to obtain the crude chloroform extract.

3. Chromatographic Purification:

-

Subject the crude chloroform extract to column chromatography on silica gel (70-230 mesh).

-

Elute the column with a gradient of increasing polarity using a hexane-acetone solvent system.

-

Monitor the fractions by thin-layer chromatography (TLC) on silica gel 60 F₂₅₄ plates, visualizing with UV light (254 and 366 nm) and a ceric sulfate spray reagent.

-

Combine fractions containing the target compound.

-

Further purify the combined fractions using flash chromatography on silica gel (230-400 mesh) with a hexane-acetone solvent system (e.g., 9.0:1.0) to yield pure this compound.

Cytotoxicity Assay (Sulforhodamine B Assay)

The cytotoxic activity of this compound can be determined using the Sulforhodamine B (SRB) assay, which is a colorimetric assay that estimates cell number by staining total cellular protein[5].

1. Cell Culture and Treatment:

-

Seed human cancer cell lines (e.g., K-562) in 96-well plates at an appropriate density (e.g., 5,000-20,000 cells/well) and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO) and a vehicle control.

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

2. Cell Fixation:

-

Terminate the experiment by adding cold trichloroacetic acid (TCA) to each well to a final concentration of 10% (w/v) and incubate for 1 hour at 4°C.

-

Wash the plates five times with slow-running tap water to remove TCA, unincorporated dye, and dead cells.

-

Air-dry the plates.

3. Staining:

-

Add 100 µL of 0.057% (w/v) SRB solution in 1% (v/v) acetic acid to each well.

-

Incubate at room temperature for 30 minutes.

-

Remove the SRB solution and wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

-

Air-dry the plates.

4. Measurement:

-

Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Shake the plates for 5 minutes on a shaker.

-

Measure the optical density (OD) at a wavelength of 515 nm using a microplate reader.

5. Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve.

Biological Activity and Signaling Pathways

This compound has demonstrated cytotoxic activity against human cancer cell lines. In one study, it exhibited an IC₅₀ value of 22 µM against the K-562 chronic myelogenous leukemia cell line[5].

The broader class of compounds to which this compound belongs, the hopanoids, are known to play a role in modulating the biophysical properties of bacterial membranes, analogous to sterols in eukaryotes. They are involved in maintaining membrane fluidity and integrity, which can influence the function of membrane-bound proteins and signaling pathways.

While specific signaling pathways directly modulated by this compound have not yet been elucidated, its cytotoxic effects suggest potential interference with key cellular processes. Given the known activities of other triterpenoids, potential, yet unconfirmed, pathways that could be affected by this compound include:

-

Apoptosis Induction: Many cytotoxic natural products induce programmed cell death.

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway is crucial for cell proliferation, differentiation, and survival, and is a common target for anticancer agents.

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway is involved in inflammation and cell survival, and its inhibition can lead to apoptosis in cancer cells.

Further research is required to determine the precise molecular mechanisms and signaling pathways through which this compound exerts its cytotoxic effects.

Conclusion

This compound is a promising natural product with demonstrated cytotoxic activity. This guide has synthesized the available data on its physical and chemical properties, provided detailed experimental protocols for its study, and outlined potential areas for future research into its mechanism of action. The continued investigation of this compound and its analogs may lead to the development of new therapeutic agents. Further research is needed to fully characterize this molecule, including the experimental determination of its melting point, comprehensive solubility profiling, and detailed elucidation of its spectral properties and biological signaling pathways.

References

Isolating 2-Hydroxydiplopterol: A Technical Guide for Researchers

An In-depth Guide to the Extraction and Purification of a Bioactive Triterpenoid from Microbial Cultures

This technical guide provides a comprehensive overview of the isolation and purification of 2-hydroxydiplopterol, a hopane-type pentacyclic triterpenoid, from microbial sources. Primarily sourced from the halotolerant fungus Aspergillus variecolor B-17, this document outlines detailed methodologies for cultivation, extraction, and purification, catering to researchers, scientists, and professionals in drug development.[1][2]

Introduction to this compound

This compound is a pentacyclic triterpenoid that has garnered interest due to its cytotoxic properties.[1][2] Initially isolated from the halotolerant fungal strain Aspergillus variecolor B-17, its structure has been elucidated through spectroscopic methods and single-crystal X-ray diffraction analysis.[1][2] This guide focuses on the practical aspects of obtaining this compound from microbial cultures, providing a foundation for further research and development.

Microbial Cultivation

The primary microbial source for this compound is the halotolerant fungus Aspergillus variecolor B-17.[1][2] The following protocol is a generalized procedure for the cultivation of this fungus for the production of secondary metabolites. Optimization of media components and culture conditions may be required to enhance yield.

Culture Media and Inoculation

For routine maintenance and preparation of inoculum, a medium such as Potato Dextrose Agar (PDA) supplemented with 10% NaCl is suitable for maintaining the halotolerant nature of the fungus.[2] For large-scale fermentation to produce this compound, a liquid medium is employed.

Table 1: Suggested Liquid Fermentation Medium Composition

| Component | Concentration (g/L) |

| Glucose | 20.0 |

| Peptone | 5.0 |

| Yeast Extract | 3.0 |

| KH₂PO₄ | 1.0 |

| MgSO₄·7H₂O | 0.5 |

| Sea Salts | 30.0 - 50.0 |

| Distilled Water | to 1 L |

Note: The pH of the medium should be adjusted to 5.5-6.0 before sterilization.

Fermentation Conditions

The fermentation is carried out under static conditions to promote the production of secondary metabolites.

Table 2: Fermentation Parameters

| Parameter | Value |

| Temperature | 28°C |

| Incubation Period | 45 days |

| Culture Type | Static |

Experimental Protocols

The following sections provide detailed step-by-step procedures for the extraction and purification of this compound from the fungal culture.

Extraction of Crude Metabolites

This protocol details the extraction of the crude triterpenoid fraction from the fungal biomass.

-

Harvesting: After the incubation period, the entire fermentation broth (75 liters) is harvested.[2] The mycelial mat is separated from the culture broth by filtration through cheesecloth or a similar filtration system.

-

Drying: The collected mycelium is pressed to remove excess liquid and can be either directly extracted or lyophilized (freeze-dried) to obtain a dry biomass.

-

Solvent Extraction: The mycelial biomass is exhaustively extracted with ethyl acetate. A common ratio for extraction is 1:10 (w/v) of dry biomass to solvent. This process should be repeated at least three times to ensure complete extraction. The extraction can be performed by maceration with stirring at room temperature for 24 hours for each cycle.

-

Concentration: The ethyl acetate extracts are combined and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude extract.

Purification of this compound

The purification of this compound from the crude extract is a multi-step process involving column chromatography.

-

Silica Gel Column Chromatography (Initial Fractionation):

-

Stationary Phase: Silica gel (70-230 mesh).

-

Procedure: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of a pre-packed silica gel column.

-

Elution: The column is eluted with a gradient of solvents with increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 100% n-hexane -> 90:10 n-hexane:ethyl acetate -> ... -> 100% ethyl acetate).

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3) and visualized with a universal stain such as ceric sulfate spray followed by heating. Fractions containing the compound of interest are pooled.

-

-

Semi-preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):

-

Column: A reversed-phase C18 (ODS) column (e.g., YMC-Pack ODS-A, 10 x 250 mm, 5 µm).[2]

-

Mobile Phase: A gradient of methanol and water is typically used for the separation of triterpenoids. A suggested starting point is a linear gradient from 70% methanol in water to 100% methanol over 30 minutes.

-

Flow Rate: A typical flow rate for a semi-preparative column of this dimension is 2-4 mL/min.[2]

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for triterpenoids that lack a strong chromophore.

-

Isolation: The peak corresponding to this compound is collected, and the solvent is evaporated to yield the pure compound.

-

Data Presentation

The following table summarizes the key analytical data for this compound.

Table 3: Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₃₀H₅₂O₂ |

| Molecular Weight | 444.7 g/mol |

| Appearance | Colorless crystals |

| ¹H NMR (CDCl₃, 500 MHz) | δ 0.79 (s, 3H), 0.84 (s, 3H), 0.85 (s, 3H), 0.97 (s, 3H), 1.08 (s, 3H), 1.19 (s, 3H), 1.34 (s, 3H), 3.42 (dd, J = 11.5, 4.5 Hz, 1H) |

| ¹³C NMR (CDCl₃, 125 MHz) | δ 14.7, 15.9, 16.2, 16.7, 18.8, 21.0, 21.7, 24.3, 27.5, 33.4, 33.5, 37.3, 39.2, 40.5, 41.6, 42.3, 44.8, 49.6, 50.7, 51.5, 56.4, 61.0, 68.4, 72.9 |

| Mass Spectrometry (ESI-MS) | m/z 467 [M+Na]⁺ |

Note: NMR and MS data are based on reported values and may vary slightly depending on the instrumentation and conditions used.

Visualization of the Isolation Workflow

The following diagram illustrates the overall workflow for the isolation of this compound from Aspergillus variecolor B-17.

Caption: Workflow for the isolation of this compound.

References

The Significance of the C-2 Hydroxyl Group in 2-Hydroxydiplopterol: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of 2-Hydroxydiplopterol, a pentacyclic triterpenoid of the hopane class. The focus of this document is to elucidate the potential significance of the hydroxyl group at the C-2 position, drawing from direct experimental evidence and the broader context of hopanoid biology. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this molecule.

Introduction to this compound

This compound is a hopane-type pentacyclic triterpenoid isolated from the halotolerant fungal strain Aspergillus variecolor B-17.[1][2] Its structure is characterized by the hopane skeleton, with hydroxyl groups at the C-2 and C-22 positions. The presence of the C-22 hydroxyl group is characteristic of its parent compound, diplopterol. The additional hydroxyl group at the C-2 position distinguishes this compound and is the primary focus of this analysis.

Hopanoids, in general, are recognized as bacterial surrogates for eukaryotic sterols, such as cholesterol.[3][4] They play a crucial role in modulating the fluidity and rigidity of bacterial membranes, contributing to tolerance against various environmental stressors including extremes in temperature, pH, and osmotic pressure.[5][6][7] Diplopterol, a C30 hopanoid, is a key intermediate in the biosynthesis of more complex hopanoids and is known to interact with membrane lipids to influence their physical properties.[3][5][8]

The Structural Importance of the C-2 Hydroxyl Group

The introduction of a hydroxyl group at the C-2 position of the diplopterol scaffold has significant implications for the molecule's physicochemical properties and, by extension, its biological activity. The location and orientation of this functional group can influence polarity, hydrogen bonding capacity, and the overall conformation of the molecule, thereby affecting its interaction with biological targets.

Figure 1: Structural relationship between Diplopterol and this compound.

The addition of the C-2 hydroxyl group increases the polarity of the molecule. This could alter its localization within the cell membrane and its ability to interact with the polar head groups of phospholipids or with specific domains of membrane-integrated proteins. Furthermore, the hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially enabling more specific and stable interactions with target molecules, such as enzymes or receptors.

Biological Activity of this compound

The primary biological activity reported for this compound is its cytotoxicity against cancer cell lines. This finding suggests that the molecule may have potential as an antineoplastic agent.

Cytotoxic Effects

A study on the metabolites of Aspergillus variecolor B-17 identified this compound and evaluated its cytotoxic activity. The results demonstrated a significant inhibitory effect on the proliferation of K562 human leukemia cells.[1][2]

| Compound | Cell Line | Activity | IC50 (µM) |

| This compound | K562 (Human Leukemia) | Cytotoxic | 22 |

| Table 1: Quantitative data on the cytotoxic activity of this compound.[1][2] |

The specific mechanism by which this compound exerts its cytotoxic effects has not yet been elucidated. However, the presence of the hydroxyl group is likely a key determinant of this activity, as is often observed in structure-activity relationship (SAR) studies of other natural products where hydroxyl groups play a critical role in target binding and biological response.[9][10][11]

Experimental Protocols

Isolation of this compound

The following is a summary of the experimental protocol used for the isolation of this compound from Aspergillus variecolor B-17, as described in the primary literature.[1][2]

Figure 2: Experimental workflow for the isolation of this compound.

-

Fermentation: The fungal strain Aspergillus variecolor B-17 is cultured in a suitable broth medium.

-

Extraction: The fermented broth is filtered, and the filtrate is extracted with an organic solvent such as ethyl acetate.

-

Chromatography: The crude extract is subjected to a series of chromatographic separations, including silica gel column chromatography, Sephadex LH-20 column chromatography, and preparative thin-layer chromatography (TLC) to isolate the compound of interest.

-

Purification and Structure Elucidation: The isolated compound is further purified by crystallization. Its structure is then determined using spectroscopic methods (NMR, Mass Spectrometry) and confirmed by single-crystal X-ray diffraction analysis.[1][2]

Cytotoxicity Assay

The cytotoxic activity of this compound is typically evaluated using a standard cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a similar colorimetric method.

-

Cell Culture: The target cancer cell line (e.g., K562) is cultured in an appropriate medium under standard conditions.

-

Treatment: The cells are seeded in 96-well plates and treated with various concentrations of this compound.

-

Incubation: The treated cells are incubated for a specified period (e.g., 48-72 hours).

-

Viability Assessment: A reagent like MTT is added to the wells. Viable cells with active mitochondrial dehydrogenases convert the MTT to a colored formazan product.

-

Data Analysis: The absorbance of the formazan solution is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curve.

Putative Signaling Pathways and the Role of the Hydroxyl Group

While the precise signaling pathways modulated by this compound are yet to be identified, insights can be drawn from the known biological activities of other hopanoids and triterpenoids. Some studies suggest that bacterial hopanoids can act as immunomodulators, inducing the differentiation of monocytes into macrophages.[4] This process involves the activation of key signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[4]

The cytotoxic activity of this compound could be mediated through the induction of apoptosis. The C-2 hydroxyl group may facilitate the binding of the molecule to key proteins in apoptotic pathways, such as caspases or members of the Bcl-2 family.

Figure 3: Hypothetical signaling pathway for the cytotoxic effects of this compound.

Conclusion and Future Directions

This compound is a unique hopanoid with demonstrated cytotoxic activity. The presence of the hydroxyl group at the C-2 position is a key structural feature that likely governs its biological function. While current research is limited, the available data provides a strong rationale for further investigation into this molecule's therapeutic potential.

Future research should focus on:

-

** elucidating the specific molecular targets and signaling pathways affected by this compound.**

-

** conducting structure-activity relationship studies by synthesizing and testing analogues with modifications at the C-2 and C-22 positions to better understand the role of the hydroxyl groups.**

-

** evaluating the in vivo efficacy and safety of this compound in preclinical cancer models.**

This technical guide serves as a starting point for these future endeavors, providing a comprehensive overview of the current knowledge and a framework for continued research into the significance of the hydroxyl group in this compound.

References

- 1. This compound, a new cytotoxic pentacyclic triterpenoid from the halotolerant fungus Aspergillus variecolor B-17 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Hopanoids - Wikipedia [en.wikipedia.org]

- 4. biorxiv.org [biorxiv.org]

- 5. Hopanoid lipids: from membranes to plant–bacteria interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Hopanoid lipids promote soybean–Bradyrhizobium symbiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diplopterol | 1721-59-1 | Benchchem [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Structure-activity relationship of natural flavonoids in hydroxyl radical-scavenging effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-activity relationships of antioxidant activity in vitro about flavonoids isolated from Pyrethrum tatsienense - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 2-Hydroxydiplopterol in Enhancing Membrane Rigidity and Regulating Cellular Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hopanoids, a class of pentacyclic triterpenoids found in diverse bacteria, are increasingly recognized as crucial modulators of membrane biophysics, functionally analogous to sterols in eukaryotes. This technical guide delves into the role of a specific hopanoid, 2-hydroxydiplopterol, and its close, more extensively studied relative, diplopterol, in influencing membrane rigidity and function. We will explore their impact on lipid ordering, permeability, and stress tolerance, and discuss the experimental methodologies used to elucidate these functions. Furthermore, this guide will present quantitative data from key studies in a structured format and visualize the known signaling pathways and experimental workflows involving these fascinating molecules.

Introduction: Hopanoids as Bacterial "Sterol Surrogates"

Bacterial membranes, devoid of cholesterol, utilize hopanoids to achieve the requisite level of rigidity and stability.[1][2] Diplopterol (also known as hopan-22-ol) is one of the simplest hopanoids and is considered a key player in modulating membrane fluidity.[2][3] this compound is a derivative of diplopterol, and while much of the foundational research has focused on diplopterol, the principles of membrane interaction are expected to be similar. These molecules intercalate into the lipid bilayer, where their rigid, planar structure imposes order on the surrounding phospholipid acyl chains.[4] This ordering effect leads to a decrease in membrane fluidity and permeability, which is critical for bacteria to withstand environmental stresses such as extreme pH, temperature, and osmotic pressure.[2]

Functionally, hopanoids are considered bacterial "sterol surrogates," capable of inducing a liquid-ordered (Lo) phase in model membranes, a property once thought to be exclusive to eukaryotic sterols.[2][5] This ability to create microdomains with distinct physical properties is essential for the spatial and temporal regulation of membrane-associated processes.

Quantitative Analysis of Hopanoid-Induced Membrane Ordering

The ordering effect of diplopterol on lipid bilayers has been quantified using various biophysical techniques. The following tables summarize key findings from studies on model membrane systems.

Table 1: Effect of Diplopterol on the Mean Molecular Area (MMA) of Sphingomyelin (SM) Monolayers

| Lipid Composition | Mean Molecular Area (Ų/molecule) | Condensation Effect (%)* | Reference |

| SM | 45.2 | N/A | [6] |

| SM/Cholesterol (2:1) | 38.1 | 15.7 | [6] |

| SM/Diplopterol (2:1) | 39.5 | 12.6 | [6] |

*Condensation effect is calculated as the percentage reduction in the observed MMA compared to the predicted MMA based on the individual components. A positive value indicates a condensing interaction.[6]

Table 2: Generalized Polarization (GP) Values of C-laurdan in Liposomes Containing Diplopterol

| Liposome Composition | GP Value at pH 7 | GP Value at pH 3 | ΔGP (pH 3 - pH 7) | Reference |

| kdo-lipid A | ~0.15 | ~0.60 | ~0.45 | [7] |

| kdo-lipid A/Diplopterol | ~0.35 | ~0.65 | ~0.30 | [7] |

| kdo-lipid A/Cholesterol | ~0.40 | ~0.70 | ~0.30 | [7] |

*Higher GP values indicate a more ordered or rigid membrane environment.[7] kdo-lipid A is a component of the outer membrane of Gram-negative bacteria.

Experimental Protocols

Monolayer Compression Isotherms using a Langmuir-Blodgett Trough

This technique measures the surface pressure of a lipid monolayer as a function of the area per molecule, providing insights into lipid packing and phase behavior.

Methodology:

-

Trough Preparation: A Langmuir-Blodgett trough is filled with a pure water subphase. The surface is cleaned by aspiration until the surface pressure reading is stable and close to zero.[4][8]

-

Lipid Spreading: A solution of the lipid(s) of interest (e.g., sphingomyelin, diplopterol) in an organic solvent (e.g., chloroform) is carefully spread onto the air-water interface.[8] A period of at least 10 minutes is allowed for solvent evaporation.[4]

-

Monolayer Compression: Movable barriers compress the monolayer at a constant rate (e.g., 20 cm²/min).[4]

-

Data Acquisition: The surface pressure is continuously measured using a Wilhelmy plate as the area per molecule decreases.[9]

-

Isotherm Generation: A pressure-area isotherm is generated by plotting surface pressure against the mean molecular area.[10] Phase transitions appear as characteristic inflection points in the isotherm.[8]

Membrane Order Determination using C-laurdan Spectroscopy

C-laurdan is a fluorescent probe whose emission spectrum is sensitive to the polarity of its environment, which in turn correlates with membrane lipid packing.

Methodology:

-

Liposome Preparation:

-

Lipids (e.g., kdo-lipid A, diplopterol) are dissolved in a chloroform/methanol mixture and dried under vacuum to form a thin film.[6]

-

The lipid film is hydrated with a buffer solution (e.g., PBS) and subjected to vigorous vortexing to form multilamellar vesicles (MLVs).[11]

-

Large unilamellar vesicles (LUVs) are then prepared by extrusion through a polycarbonate filter with a defined pore size (e.g., 200 nm).[11]

-

-

Probe Incorporation: C-laurdan is added to the liposome suspension from a stock solution to a final lipid/probe ratio of approximately 500:1.[11] The mixture is incubated to allow for complete partitioning of the probe into the vesicles.[12]

-

Fluorescence Spectroscopy:

-

Generalized Polarization (GP) Calculation: The GP value is calculated from the emission intensities at two wavelengths (e.g., 440 nm and 490 nm) using the following formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀)[14] A higher GP value corresponds to a more ordered membrane.

Signaling Pathways and Cellular Functions

Recent evidence suggests that hopanoids are not merely structural components but also participate in cellular signaling and regulation.

Hopanoid-Induced Macrophage Differentiation

Hopanoids have been shown to induce the differentiation of monocytes into macrophages, a critical process in the innate immune response. This process involves the activation of key signaling cascades.

Caption: Hopanoid-induced macrophage differentiation signaling cascade.

This signaling pathway, initiated by hopanoids, leads to the activation of MAP kinases and the NF-κB pathway, resulting in transcriptional changes that drive monocyte differentiation into macrophages.[1]

Hopanoid Biosynthesis and Transport

The synthesis of hopanoids from squalene is a fundamental process in many bacteria. Recent genomic analyses have also identified potential transport pathways for these lipids.

Caption: Hopanoid biosynthesis and proposed transport pathway.

Squalene is cyclized by squalene-hopene cyclase (SHC) to produce diploptene and diplopterol.[5] Diplopterol can be further modified, for instance by hydroxylation, to form derivatives like this compound. The newly identified gene families, hpnT and hpnS, are proposed to be involved in the transport of hopanoids from the inner to the outer membrane in diderm bacteria.[3]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for studying the effect of hopanoids on membrane properties.

Caption: Workflow for assessing hopanoid impact on membranes.

Conclusion and Future Directions

This compound and other hopanoids are integral to the structure and function of many bacterial membranes, providing a mechanism for rigidification and adaptation to environmental stress. Their functional analogy to eukaryotic sterols highlights a convergent evolutionary strategy for maintaining membrane integrity. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to further investigate the nuanced roles of these molecules. Future research should focus on elucidating the specific protein-hopanoid interactions that mediate signaling and transport processes, and on exploring the potential of targeting hopanoid biosynthesis as a novel antimicrobial strategy. The expanding toolkit of biophysical and genetic techniques will undoubtedly continue to shed light on the diverse and critical functions of these fascinating bacterial lipids.

References

- 1. Bacterial hopanoids: a newly identified potent inducer of monocyte to macrophage differentiation | bioRxiv [biorxiv.org]

- 2. Hopanoid lipids: from membranes to plant–bacteria interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Atomic force microscopy and Langmuir–Blodgett monolayer technique to assess contact lens deposits and human meibum extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hopanoid lipids promote soybean–Bradyrhizobium symbiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functional convergence of hopanoids and sterols in membrane ordering - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Langmuir-Blodgett Transfer Technique // University of Oldenburg [uol.de]

- 9. pubs.acs.org [pubs.acs.org]

- 10. LB Trough [www2.chemistry.msu.edu]

- 11. rrp.nipne.ro [rrp.nipne.ro]

- 12. Imaging lipid lateral organization in membranes with C-laurdan in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rndsystems.com [rndsystems.com]

- 14. Membrane fluidity properties of lipid-coated polylactic acid nanoparticles - Nanoscale (RSC Publishing) DOI:10.1039/D3NR06464F [pubs.rsc.org]

The Ubiquitous Presence of 2-Hydroxydiplopterol: A Technical Guide to its Occurrence and Analysis in Diverse Environments

For Immediate Release

This technical guide provides a comprehensive overview of the occurrence, analysis, and environmental significance of 2-hydroxydiplopterol, a key bacterial biomarker. Tailored for researchers, scientists, and professionals in drug development, this document delves into the quantitative distribution of this hopanoid across various environmental settings, details the sophisticated methodologies for its detection, and illustrates the biosynthetic and regulatory pathways governing its presence.

Introduction: The Significance of this compound

This compound, also known as hopan-22-ol, is a pentacyclic triterpenoid belonging to the hopanoid class of lipids.[1][2][3] Structurally analogous to sterols in eukaryotes, hopanoids are integral components of many bacterial cell membranes, where they play a crucial role in maintaining membrane fluidity, integrity, and resistance to environmental stressors.[1][4][5][6][7] The presence and abundance of specific hopanoids, such as this compound, serve as valuable biomarkers, offering insights into bacterial populations, biogeochemical processes, and paleoenvironmental conditions.[8] This guide synthesizes current knowledge on the distribution of this compound, providing a foundational resource for its study and application.

Occurrence and Quantitative Distribution of this compound

This compound has been identified in a wide array of environmental settings, from marine and terrestrial ecosystems to extreme environments. Its prevalence is intrinsically linked to the distribution of hopanoid-producing bacteria. While extensive quantitative data specifically for this compound is often embedded within broader hopanoid analyses, the following table summarizes available information on its occurrence and the general concentration ranges of related hopanoids.

| Environmental Setting | Matrix | Key Hopanoid-Producing Bacteria | Typical Concentration Range of Related Hopanoids (µg/g organic carbon) | References |

| Marine Environments | Sediments | Proteobacteria, Cyanobacteria | 0.1 - 150 | [9] |

| Water Column | Bacterioplankton | ng/L range | [8] | |

| Terrestrial Environments | Soils and Peatlands | Acidobacteria, Actinobacteria, Proteobacteria | 1 - 200 | [10][11] |

| Microbial Mats | Hypersaline, Hot Springs | Cyanobacteria, Proteobacteria | Can be major lipid components | [6] |

| Fungal Cultures | Aspergillus variecolor | N/A | Not reported in µg/g | [12] |

Note: Quantitative data for this compound is often reported as part of the total hopanoid content. The concentration ranges provided are for total hopanoids and are indicative of environments where this compound is likely to be found.

Experimental Protocols for the Analysis of this compound

The analysis of this compound from environmental samples requires a multi-step process involving extraction, purification, and instrumental analysis.

Lipid Extraction: Bligh-Dyer Method

A modified Bligh-Dyer method is commonly employed for the extraction of hopanoids from environmental matrices.[1]

-

Sample Preparation: Lyophilize and homogenize the solid sample (e.g., sediment, soil). For microbial cultures, centrifuge to obtain a cell pellet.

-

Solvent Extraction: Add a one-phase solvent mixture of chloroform:methanol:phosphate buffer (e.g., 1:2:0.8 v/v/v) to the sample.

-

Agitation: Sonicate or shake the mixture for a defined period (e.g., 1-2 hours) to ensure thorough lipid extraction.

-

Phase Separation: Add additional chloroform and water to the mixture to induce phase separation, resulting in an upper aqueous/methanol layer and a lower chloroform layer containing the lipids.

-

Collection: Carefully collect the lower chloroform layer. Repeat the extraction of the remaining solid residue with the solvent mixture to maximize lipid recovery.

-

Drying: Combine the chloroform extracts and evaporate the solvent under a stream of nitrogen or using a rotary evaporator.

Purification and Derivatization

The total lipid extract is often fractionated using column chromatography to isolate the polar hopanoid fraction. For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization is necessary to increase the volatility of the hydroxyl group.

-

Acetylation: React the dried lipid extract with a mixture of acetic anhydride and pyridine at an elevated temperature (e.g., 70°C) for 1-2 hours.

-

Silylation: Alternatively, treat the extract with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).

Instrumental Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a common technique for the identification and quantification of derivatized hopanoids.

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Oven Program: A temperature gradient is used to separate the compounds, typically starting at a low temperature (e.g., 60°C) and ramping up to a high temperature (e.g., 320°C).

-

Mass Spectrometry: Operated in full scan mode for identification or selected ion monitoring (SIM) mode for targeted quantification. The mass spectrum of acetylated this compound will show characteristic fragment ions.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used for the analysis of underivatized hopanoids.

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient of solvents such as methanol, isopropanol, and water.

-

Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).

-

Visualizing Key Pathways and Workflows

Biosynthesis of this compound

The biosynthesis of this compound is part of the broader hopanoid synthesis pathway, which begins with the cyclization of squalene.

Experimental Workflow for this compound Analysis

The following diagram outlines the typical workflow for the analysis of this compound from environmental samples.

Regulation of Hopanoid Production in Response to Environmental Stress

Bacteria modulate the composition of their membrane lipids, including hopanoids, in response to environmental stressors such as changes in pH and temperature.[1][6][13][14] This response is often controlled by complex regulatory networks.

Conclusion and Future Directions

This compound is a significant biomarker with the potential to unlock further understanding of bacterial ecology and biogeochemistry. While its qualitative presence is well-documented, a concerted effort is needed to generate more specific quantitative data across a wider range of environmental settings. Advances in analytical techniques, particularly high-resolution mass spectrometry and the development of certified reference standards, will be crucial in this endeavor. Furthermore, elucidating the specific signaling pathways and regulatory networks that control the production of this compound will provide deeper insights into its physiological role and its potential as a target for novel therapeutic agents. This technical guide serves as a comprehensive starting point for researchers embarking on the study of this fascinating and important molecule.

References

- 1. Hopanoids Play a Role in Membrane Integrity and pH Homeostasis in Rhodopseudomonas palustris TIE-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multiple Environmental Factors Shaping Hopanoid-Producing Microbes Across Different Ecosystems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of Bacteriohopanoids from Thermophilic Bacteria by Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. pnas.org [pnas.org]

- 6. journals.asm.org [journals.asm.org]

- 7. profiles.wustl.edu [profiles.wustl.edu]

- 8. Composite Bacterial Hopanoids and Their Microbial Producers across Oxygen Gradients in the Water Column of the California Current - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A comparative study of the hopanoid hydrocarbons in sediments of two lakes (Fuxian and Changdang) with contrasting environments [agris.fao.org]

- 10. Fatty Acid and Hopanoid Adaption to Cold in the Methanotroph Methylovulum psychrotolerans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scilit.com [scilit.com]

- 12. researchgate.net [researchgate.net]

- 13. Hopanoid lipids: from membranes to plant–bacteria interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Hopanoid lipids promote soybean–Bradyrhizobium symbiosis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of 2-Hydroxydiplopterol using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the identification and quantification of 2-Hydroxydiplopterol (diplopterol), a C30 hopanol, using Gas Chromatography-Mass Spectrometry (GC-MS). Hopanoids are bacterial triterpenoids with significant interest as biomarkers and for their roles in membrane function. This protocol outlines the necessary steps for sample preparation, including total lipid extraction and derivatization, followed by optimized GC-MS parameters for separation and detection. The methodology is applicable to various sample matrices, particularly bacterial cultures.

Introduction

Hopanoids are a class of pentacyclic triterpenoids produced by a wide range of bacteria.[1] this compound, also known as diplopterol, is a fundamental C30 hopanoid that serves as a precursor for more complex bacteriohopanepolyols (BHPs).[2][3] Accurate quantification of diplopterol is crucial for understanding bacterial physiology, biogeochemical cycles, and for the development of novel therapeutic agents. Gas chromatography-mass spectrometry is a powerful analytical technique for the analysis of volatile and semi-volatile compounds. However, the polyfunctional nature of many hopanoids, including the hydroxyl group in diplopterol, necessitates derivatization to increase their volatility for GC-MS analysis.[1][4] This protocol details a robust method for the analysis of diplopterol, focusing on acetylation as the derivatization step.

Experimental Protocols

Total Lipid Extraction

A modified Bligh-Dyer method is utilized for the extraction of total lipids from bacterial cell pellets.

-

Materials:

-

Chloroform (CHCl3)

-

Methanol (MeOH)

-

Phosphate-buffered saline (PBS) or appropriate buffer

-

Centrifuge tubes

-

Glass vials

-

Nitrogen gas stream or vacuum concentrator

-

-

Procedure:

-

Harvest bacterial cells by centrifugation and wash the pellet with PBS.

-

Resuspend the cell pellet in a single-phase mixture of CHCl3:MeOH:Buffer (1:2:0.8, v/v/v).

-

Sonicate the mixture to ensure complete cell lysis and lipid extraction.

-

Induce phase separation by adding an equal volume of CHCl3 and water, resulting in a final ratio of CHCl3:MeOH:H2O (2:2:1.8, v/v/v).

-

Centrifuge to separate the phases. The lower organic phase contains the total lipids.

-

Carefully collect the lower chloroform phase into a clean glass vial.

-

Dry the lipid extract under a gentle stream of nitrogen or using a vacuum concentrator.

-

Derivatization: Acetylation

To improve the volatility of this compound for GC-MS analysis, the hydroxyl group is acetylated.

-

Materials:

-

Acetic anhydride (Ac2O)

-

Pyridine

-

Heating block or water bath

-

-

Procedure:

-

To the dried lipid extract, add 100 µL of a 1:1 (v/v) mixture of acetic anhydride and pyridine.[2][5]

-

Seal the vial tightly and heat at 60-70°C for 30 minutes to 1 hour.[1][5]

-

After cooling to room temperature, evaporate the remaining derivatization reagents under a stream of nitrogen.

-

Re-dissolve the derivatized sample in a suitable solvent for GC-MS injection (e.g., dichloromethane, hexane).

-

GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

-

GC Column: A low-polarity capillary column is recommended, such as a DB-5ms or similar (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[6][7] For high-temperature applications to analyze less volatile hopanoids, a DB-XLB or DB-5HT column can be used.[1]

-

Injection: 1 µL of the derivatized sample is injected in splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp 1: Increase to 190°C at a rate of 10°C/min.

-

Ramp 2: Increase to 320°C at a rate of 5°C/min.

-

Final hold: 320°C for 15 minutes.

-

(Note: This is a general program and may require optimization based on the specific instrument and column used.)

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

MS Parameters:

Data Presentation

Mass Spectral Data

The acetylated form of this compound will produce a characteristic mass spectrum. The molecular ion peak ([M]+) for acetylated diplopterol (C32H54O2) is expected at m/z 470.7. Key fragment ions are crucial for identification. A prominent fragment is often observed at m/z 191, which is characteristic of the hopanoid A/B ring system.[1] Dehydration of the tertiary alcohol during analysis can also occur.[5][9]

Table 1: Expected Mass Fragments for Acetylated this compound

| m/z | Interpretation |

| 470.7 | Molecular Ion [M]+ |

| 410.7 | [M - CH3COOH]+ (Loss of acetic acid) |

| 367 | Further fragmentation |

| 191 | Characteristic hopanoid fragment |

Quantitative Analysis

For accurate quantification, an internal standard should be used. Androsterone or a deuterated hopanoid standard are suitable choices.[5][10] A calibration curve should be generated using purified standards of this compound.

Table 2: Example Calibration Data for this compound Quantification

| Concentration (ng/µL) | Peak Area (Analyte) | Peak Area (Internal Standard) | Response Factor |

| 1 | 15,000 | 100,000 | 0.150 |

| 5 | 78,000 | 102,000 | 0.765 |

| 10 | 155,000 | 101,000 | 1.535 |

| 25 | 390,000 | 100,500 | 3.881 |

| 50 | 795,000 | 101,200 | 7.856 |

Mandatory Visualization

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the analysis of this compound by GC-MS. The described methods for lipid extraction, derivatization, and instrumental analysis are robust and can be adapted for various research applications. Accurate quantification through the use of appropriate standards is essential for obtaining reliable and reproducible results. This protocol serves as a valuable resource for researchers in microbiology, geochemistry, and drug development who are investigating the roles of hopanoids.

References

- 1. Identification and quantification of polyfunctionalized hopanoids by high temperature gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of Bacteriohopanoids from Thermophilic Bacteria by Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hopanoids - Wikipedia [en.wikipedia.org]

- 4. dspace.mit.edu [dspace.mit.edu]

- 5. Quantitative hopanoid analysis enables robust pattern detection and comparison between laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Note: Quantification of 2-Hydroxydiplopterol using Liquid Chromatography-Mass Spectrometry (LC-MS)

Abstract

This application note describes a proposed Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 2-Hydroxydiplopterol in a biological matrix. Due to the absence of a published, validated method for this specific analyte, the following protocol is a comprehensive starting point for method development and validation, based on established principles for the analysis of similar triterpenoid compounds. The method employs a protein precipitation extraction followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Introduction